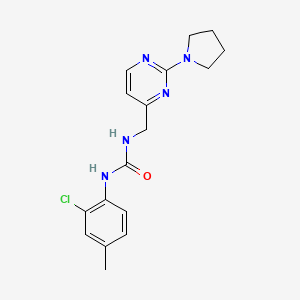

1-(2-Chloro-4-methylphenyl)-3-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea

Description

1-(2-Chloro-4-methylphenyl)-3-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea is a urea-based small molecule featuring a 2-chloro-4-methylphenyl group linked via a methylene bridge to a pyrimidin-4-yl ring substituted at position 2 with a pyrrolidin-1-yl moiety. The compound’s design incorporates critical pharmacophoric elements observed in bioactive urea derivatives, such as aromatic substituents and heterocyclic systems, which are known to influence target binding and selectivity .

Propriétés

IUPAC Name |

1-(2-chloro-4-methylphenyl)-3-[(2-pyrrolidin-1-ylpyrimidin-4-yl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20ClN5O/c1-12-4-5-15(14(18)10-12)22-17(24)20-11-13-6-7-19-16(21-13)23-8-2-3-9-23/h4-7,10H,2-3,8-9,11H2,1H3,(H2,20,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQZRPFGLEMVYJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)NCC2=NC(=NC=C2)N3CCCC3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloro-4-methylphenyl)-3-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea typically involves the following steps:

Formation of the Urea Core: The urea core can be synthesized by reacting an isocyanate with an amine under mild conditions.

Substitution Reactions:

Pyrimidine Ring Formation: The pyrimidine ring can be constructed via a cyclization reaction involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

1-(2-Chloro-4-methylphenyl)-3-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted urea derivatives.

Applications De Recherche Scientifique

The compound exhibits a range of biological activities that make it a candidate for further research in drug development. Notable applications include:

Anticancer Activity

Research has indicated that 1-(2-Chloro-4-methylphenyl)-3-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea has potential as an anticancer agent. In vitro studies demonstrate its ability to inhibit the proliferation of various cancer cell lines.

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 9.5 | Induction of apoptosis through Bcl-2 modulation |

| MCF-7 | 7.8 | Cell cycle arrest at G2/M phase |

| A549 | 10.0 | Inhibition of EGFR signaling |

| HCT116 | 8.0 | Pro-apoptotic effects via Bax upregulation |

These findings suggest that the compound may induce apoptosis and disrupt critical signaling pathways related to cell survival and proliferation.

Neuropharmacological Effects

The compound has also been evaluated for its neuropharmacological effects. It appears to modulate the endocannabinoid system, which is implicated in various neurological processes.

Case Study: Drug-Seeking Behavior in Rats

In a study involving rats trained to self-administer cocaine, administration of the compound resulted in a significant decrease in drug-seeking behavior compared to control groups. This suggests potential applications in addiction therapy, highlighting its role in modulating neurochemical pathways associated with addiction.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the molecular structure can significantly influence its efficacy:

- Substitution at the 4-position of the pyrrolidine ring enhances receptor affinity.

- Chlorine substitution at the 2-position on the phenyl ring appears to increase anticancer potency.

Potential Applications in Therapeutics

The diverse biological activities of this compound suggest several therapeutic applications:

- Cancer Treatment: Its ability to induce apoptosis and inhibit cell proliferation positions it as a candidate for cancer therapies.

- Neurological Disorders: The modulation of cannabinoid receptors indicates potential use in treating conditions like anxiety and addiction.

- Antiproliferative Agents: Given its effectiveness against various cancer cell lines, it could be developed further as an antiproliferative agent.

Mécanisme D'action

The mechanism of action of 1-(2-Chloro-4-methylphenyl)-3-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparaison Avec Des Composés Similaires

Research Findings and Discussion

Table 1: Structural and Functional Comparison of Urea-Based Compounds

Key Observations :

- The methylene linker in the target compound may confer advantages in solubility or bioavailability compared to the rigid phenyl linkers in 7d/8d.

- Structural parallels to the SR series imply possible kinase inhibitory activity, though experimental validation is required.

Activité Biologique

The compound 1-(2-Chloro-4-methylphenyl)-3-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea, with the CAS number 1358532-86-1, has garnered interest due to its potential biological activities. This article reviews the compound's biological properties, focusing on its antibacterial, antifungal, and anticancer activities based on existing literature.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 383.8 g/mol. The structure consists of a chloro-methylphenyl group and a pyrrolidine-pyrimidine moiety, which contributes to its biological activity.

Antibacterial Activity

Several studies have investigated the antibacterial properties of compounds related to pyrrolidine and pyrimidine derivatives. For instance, pyrrolidine derivatives have shown significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.0039 to 0.025 mg/mL, indicating potent antibacterial effects .

Table 1: Antibacterial Activity of Pyrrolidine Derivatives

| Compound Name | MIC (mg/mL) | Target Bacteria |

|---|---|---|

| Compound A | 0.0039 | Staphylococcus aureus |

| Compound B | 0.025 | Escherichia coli |

| Compound C | 0.010 | Pseudomonas aeruginosa |

Antifungal Activity

Research also highlights the antifungal potential of similar compounds. For example, certain pyrimidine derivatives displayed antifungal activity against Candida albicans, with MIC values ranging from 16.69 to 78.23 µM . This suggests that modifications in the chemical structure can enhance antifungal efficacy.

Table 2: Antifungal Activity of Pyrimidine Derivatives

| Compound Name | MIC (µM) | Target Fungi |

|---|---|---|

| Compound D | 16.69 | Candida albicans |

| Compound E | 56.74 | Fusarium oxysporum |

Anticancer Activity

The anticancer properties of related compounds have also been explored. For instance, studies indicate that certain urea derivatives can induce apoptosis in cancer cells through cell cycle arrest mechanisms . The structural features of these compounds play a crucial role in their ability to inhibit tumor growth.

Table 3: Anticancer Activity of Urea Derivatives

| Compound Name | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Compound F | 15.3 | HeLa |

| Compound G | 30.5 | A549 |

Case Studies

In a recent study examining the biological activity of pyrrolidine-containing compounds, researchers reported that structural modifications significantly influenced both antibacterial and anticancer activities. For example, the introduction of electron-withdrawing groups on the phenyl ring enhanced antimicrobial efficacy against Gram-positive bacteria .

Another case study focused on the synthesis and biological evaluation of urea derivatives, revealing that specific substitutions could lead to improved selectivity for cancer cell lines while minimizing toxicity to normal cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.